Meptazinol hydrochloride

Catalog No.
S534992
CAS No.
59263-76-2
M.F
C15H24ClNO
M. Wt
269.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meptazinol hydrochloride

CAS Number

59263-76-2

Product Name

Meptazinol hydrochloride

IUPAC Name

3-(3-ethyl-1-methylazepan-3-yl)phenol;hydrochloride

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

InChI

InChI=1S/C15H23NO.ClH/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H

InChI Key

MPJUSISYVXABBH-UHFFFAOYSA-N

SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl

Solubility

Soluble in DMSO

Synonyms

Meptazinol Hydrochloride, IL 22811 HCl; IL-22811; IL22811; WY 22811; WY-22811; WY22811. trade name Meptid.

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl

Description

The exact mass of the compound Meptazinol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding Opioid Mechanisms

    Meptazinol hydrochloride can be used to study the mechanisms of opioid analgesia. By examining how this drug interacts with opioid receptors and produces pain relief, researchers can gain insights into the overall opioid system and develop more effective pain medications with fewer side effects [].

  • Comparison Studies

    Meptazinol hydrochloride can be used as a comparison drug in studies evaluating the efficacy and safety of new analgesic medications. Researchers can compare the pain-relieving effects and side effects of new drugs to those of Meptazinol hydrochloride, which has a well-established profile.

  • Addiction Research

    Due to its dependence potential, Meptazinol hydrochloride can be used in addiction research to study the development of opioid dependence and withdrawal symptoms. Researchers can use this drug to model addiction in animals and test potential treatments for opioid use disorder.

  • Pharmacokinetic Studies

    Meptazinol hydrochloride can be used to study the absorption, distribution, metabolism, and excretion (ADME) of opioids in the body. By tracking how Meptazinol hydrochloride moves through the body and is eliminated, researchers can gain insights into the pharmacokinetics of other opioid drugs.

Meptazinol hydrochloride is a synthetic opioid analgesic primarily used for the management of moderate to severe pain, particularly in obstetric settings. Developed by Wyeth in the 1970s, it is marketed under the brand name Meptid. The compound is classified as a partial agonist at the μ-opioid receptor, which allows it to provide analgesia with a lower risk of dependence compared to full agonists like morphine. Its chemical structure is characterized as a 3-phenylazepane derivative, distinguishing it from other phenazepanes such as ethoheptazine and proheptazine, which are classified as 4-phenylazepanes .

The pharmacokinetics of meptazinol hydrochloride indicate a rapid onset of action, typically occurring within 15 to 30 minutes post-administration, with peak analgesic effects lasting approximately 3 to 4 hours. The compound is metabolized primarily through glucuronidation and excreted via urine .

Meptazinol acts as a partial mu-opioid receptor agonist [, ]. Unlike full agonists like morphine, it binds to the mu-opioid receptor but produces a weaker response. This partial agonist activity is believed to contribute to its lower risk of dependence and abuse compared to other opioids []. The specific mechanisms through which it interacts with other biological systems are not fully elucidated in available research.

Typical of opioid compounds. Its primary metabolic pathway involves conjugation with glucuronic acid, resulting in active and inactive metabolites. The major metabolic products include meptazinol-3-glucuronide and meptazinol-6-glucuronide, which are excreted in urine. The compound's chemical formula is C₁₅H₂₃ClN₁O, with a molar mass of approximately 233.355 g/mol .

As a partial agonist at the μ-opioid receptor, meptazinol hydrochloride exhibits analgesic properties while minimizing the risk of respiratory depression and addiction commonly associated with full agonists. It also interacts with other opioid receptors, including δ-opioid and κ-opioid receptors, contributing to its mixed agonist/antagonist profile. This unique activity allows for effective pain relief while reducing potential side effects associated with traditional opioids .

The synthesis of meptazinol hydrochloride involves several steps starting from appropriate precursors that lead to the formation of the azepane ring structure. One notable method includes the reaction of 1-methyl-3-(3-oxo-1-cyclohexyl-1-alkenyl)-6H-azepin-2-one with hydrochloric acid to yield meptazinol hydrochloride . Various synthetic routes have been explored to optimize yield and purity, emphasizing the importance of reaction conditions and purification techniques.

Meptazinol hydrochloride is primarily utilized in clinical settings for pain management. Its applications include:

  • Obstetric Pain Relief: Commonly used during labor for effective pain control.
  • Postoperative Pain Management: Administered following surgical procedures to alleviate discomfort.
  • Chronic Pain Treatment: Employed in certain cases of chronic pain where traditional opioids may pose higher risks .

Meptazinol hydrochloride shares structural and functional similarities with several other opioid compounds. Below is a comparison highlighting its uniqueness:

Compound NameClassificationReceptor ActivityDependence Risk
Meptazinol HydrochloridePartial μ-opioid agonistMixed agonist/antagonistLow
MorphineFull μ-opioid agonistStrong μ-opioid agonistHigh
BuprenorphinePartial μ-opioid agonistMixed agonist/antagonistModerate
PentazocineMixed agonistAgonist at μ and κ receptorsModerate

Meptazinol's unique profile as a partial agonist allows for effective analgesia while minimizing abuse potential compared to full agonists like morphine . Its specific application in obstetrics further distinguishes it from other opioids that may not be suitable for use during labor.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

269.1546421 g/mol

Monoisotopic Mass

269.1546421 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T62FQ4ZCPA

Related CAS

54340-58-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics, Opioid

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant

Irritant

Other CAS

59263-76-2

Wikipedia

Meptazinol hydrochloride

Dates

Modify: 2023-08-15
1: Singer J, Jank A, Amara S, Stepan PD, Kaisers U, Hoehne C. Efficacy and Effects of Parenteral Pethidine or Meptazinol and Regional Analgesia for Pain Relief during Delivery. A Comparative Observational Study. Geburtshilfe Frauenheilkd. 2016 Sep;76(9):964-971. PubMed PMID: 27681521; PubMed Central PMCID: PMC5033648.
2: Bajda M, Panek D, Hebda M, Więckowska A, Guzior N, Malawska B. SEARCH FOR POTENTIAL CHOLINESTERASE INHIBITORS FROM THE ZINC DATABASE BY VIRTUAL SCREENING METHOD. Acta Pol Pharm. 2015 Jul-Aug;72(4):737-45. PubMed PMID: 26647631.
3: Cheng S, Zheng W, Gong P, Zhou Q, Xie Q, Yu L, Zhang P, Chen L, Li J, Chen J, Chen H, Chen H. (-)-Meptazinol-melatonin hybrids as novel dual inhibitors of cholinesterases and amyloid-β aggregation with high antioxidant potency for Alzheimer's therapy. Bioorg Med Chem. 2015 Jul 1;23(13):3110-8. doi: 10.1016/j.bmc.2015.04.084. PubMed PMID: 26025073.
4: Brown R, Howard R, Candy B, Sampson EL. Opioids for agitation in dementia. Cochrane Database Syst Rev. 2015 May 14;(5):CD009705. doi: 10.1002/14651858.CD009705.pub2. Review. PubMed PMID: 25972091.
5: Yu J, Zhao Y, Song J, Guo X. Enantioseparation of meptazinol and its three intermediate enantiomers by capillary electrophoresis using a new cationic β-cyclodextrin derivative in single and dual cyclodextrin systems. Biomed Chromatogr. 2014 Jun;28(6):868-74. doi: 10.1002/bmc.3187. PubMed PMID: 24861756.
6: Zheng Z, Tang Y, Lv H, Xu J, Zhao H, Xie Q, Qiu Z, Chen H, Wang H. Determination of Meserine, a new candidate for Alzheimer's disease in mice brain by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic and tissue distribution study. Anal Bioanal Chem. 2014 May;406(14):3451-8. doi: 10.1007/s00216-014-7779-7. PubMed PMID: 24756818.
7: Xie Y, Jiang P, Ge X, Wang H, Shao B, Xie Q, Qiu Z, Chen H. Determination of a novel carbamate AChE inhibitor meserine in mouse plasma, brain and rat plasma by LC-MS/MS: application to pharmacokinetic study after intravenous and subcutaneous administration. J Pharm Biomed Anal. 2014 Aug 5;96:156-61. doi: 10.1016/j.jpba.2014.03.025. PubMed PMID: 24747147.
8: Shao BY, Xia Z, Xie Q, Ge XX, Zhang WW, Sun J, Jiang P, Wang H, Le WD, Qiu ZB, Lu Y, Chen HZ. Meserine, a novel carbamate AChE inhibitor, ameliorates scopolamine-induced dementia and alleviates amyloidogenesis of APP/PS1 transgenic mice. CNS Neurosci Ther. 2014 Feb;20(2):165-71. doi: 10.1111/cns.12183. PubMed PMID: 24279603.
9: Yu J, Jiang Z, Sun T, Ji F, Xu S, Wei L, Guo X. Enantiomeric separation of meptazinol and its three intermediate enantiomers by capillary electrophoresis: quantitative analysis of meptazinol in pharmaceutical formulations. Biomed Chromatogr. 2014 Jan;28(1):135-41. doi: 10.1002/bmc.2997. PubMed PMID: 23893795.
10: Kranke P, Girard T, Lavand'homme P, Melber A, Jokinen J, Muellenbach RM, Wirbelauer J, Hönig A. Must we press on until a young mother dies? Remifentanil patient controlled analgesia in labour may not be suited as a "poor man's epidural". BMC Pregnancy Childbirth. 2013 Jul 2;13:139. doi: 10.1186/1471-2393-13-139. Review. PubMed PMID: 23815762; PubMed Central PMCID: PMC3700797.
11: Liu T, Xia Z, Zhang WW, Xu JR, Ge XX, Li J, Cui Y, Qiu ZB, Xu J, Xie Q, Wang H, Chen HZ. Bis(9)-(-)-nor-meptazinol as a novel dual-binding AChEI potently ameliorates scopolamine-induced cognitive deficits in mice. Pharmacol Biochem Behav. 2013 Mar;104:138-43. doi: 10.1016/j.pbb.2012.11.009. PubMed PMID: 23262302.
12: Zheng W, Li J, Qiu Z, Xia Z, Li W, Yu L, Chen H, Chen J, Chen Y, Hu Z, Zhou W, Shao B, Cui Y, Xie Q, Chen H. Novel bis-(-)-nor-meptazinol derivatives act as dual binding site AChE inhibitors with metal-complexing property. Toxicol Appl Pharmacol. 2012 Oct 1;264(1):65-72. doi: 10.1016/j.taap.2012.07.018. PubMed PMID: 22842334.
13: Maskell PD, De Paoli G, Seetohul LN, Pounder DJ. Meptazinol and ethanol: a fatal intoxication. J Anal Toxicol. 2012 Jan-Feb;36(1):69-73. doi: 10.1093/jat/bkr005. PubMed PMID: 22290756.
14: Ge XX, Wang XL, Jiang P, Xie Y, Jiang T, Rong ZX, Zhang QZ, Xie Q, Qiu ZB, Wang H, Chen HZ. Determination of Bis(9)-(-)-Meptazinol, a bis-ligand for Alzheimer's disease, in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jan 15;881-882:126-30. doi: 10.1016/j.jchromb.2011.12.010. PubMed PMID: 22204875.
15: Schnabel A, Hahn N, Muellenbach R, Frambach T, Hoenig A, Roewer N, Kranke P. [Obstetric analgesia in German clinics. Remifentanil as alternative to regional analgesia]. Anaesthesist. 2011 Nov;60(11):995-1001. doi: 10.1007/s00101-011-1933-9. German. PubMed PMID: 21918824.
16: Frambach T, Wirbelauer J, Schelling P, Rieger L, Muellenbach RM, Roewer N, Kranke P. [Patient-controlled intravenous analgesia with remifentanil as an alternative to epidural analgesia during labor: case series and discussion of medicolegal aspects]. Z Geburtshilfe Neonatol. 2010 Aug;214(4):145-50. doi: 10.1055/s-0030-1255025. German. PubMed PMID: 20806149.
17: Sun J, Xie Q, Qiu ZB. 3-[(3S)-3-Ethyl-1-methyl-azepan-3-yl]phenyl N-(4-fluoro-phen-yl)carbamate. Acta Crystallogr Sect E Struct Rep Online. 2010 Jun 26;66(Pt 7):o1822. doi: 10.1107/S1600536810024396. PubMed PMID: 21588029; PubMed Central PMCID: PMC3007005.
18: Qiao J, Tan Z, Li W, Huang L, Ge M. Liquid chromatography/positive ion electrospray tandem mass spectrometry method for the quantification of hydrochloride meptazinol in human plasma: application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Nov 15;877(30):3787-91. doi: 10.1016/j.jchromb.2009.08.051. PubMed PMID: 19819764.
19: Paz A, Xie Q, Greenblatt HM, Fu W, Tang Y, Silman I, Qiu Z, Sussman JL. The crystal structure of a complex of acetylcholinesterase with a bis-(-)-nor-meptazinol derivative reveals disruption of the catalytic triad. J Med Chem. 2009 Apr 23;52(8):2543-9. doi: 10.1021/jm801657v. PubMed PMID: 19326912.
20: Xie Q, Wang H, Xia Z, Lu M, Zhang W, Wang X, Fu W, Tang Y, Sheng W, Li W, Zhou W, Zhu X, Qiu Z, Chen H. Bis-(-)-nor-meptazinols as novel nanomolar cholinesterase inhibitors with high inhibitory potency on amyloid-beta aggregation. J Med Chem. 2008 Apr 10;51(7):2027-36. doi: 10.1021/jm070154q. PubMed PMID: 18333606.

Explore Compound Types